methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate
Overview
Description
Methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate is a chemical compound with the molecular formula C12H15NO4 It is characterized by the presence of a benzodioxole ring, which is a common structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate typically involves the reaction of 3-aminobutanoic acid with 1,3-benzodioxole-5-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reaction time. The continuous flow process enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Chemical Analysis: It is employed as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby inducing apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **Methyl 3-[(2H-1,3-benzodioxol-5-yl)methyl]amino]butanoate
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
Uniqueness
Methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate is unique due to its specific structural features, such as the benzodioxole ring and the butanoate ester group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(5-12(14)15-2)13-9-3-4-10-11(6-9)17-7-16-10/h3-4,6,8,13H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGFWMDEGSVKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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